

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

molecular structure and weight

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Compound of Interest

Compound Name: (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

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An In-depth Technical Guide to (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral aromatic alcohol. The presence of a trifluoromethyl group at the para position of the phenyl ring significantly influences its electronic properties and reactivity. Its specific stereochemistry, designated by the (S)-configuration at the carbinol carbon, is crucial for its application in asymmetric synthesis and as a chiral building block in the pharmaceutical industry.

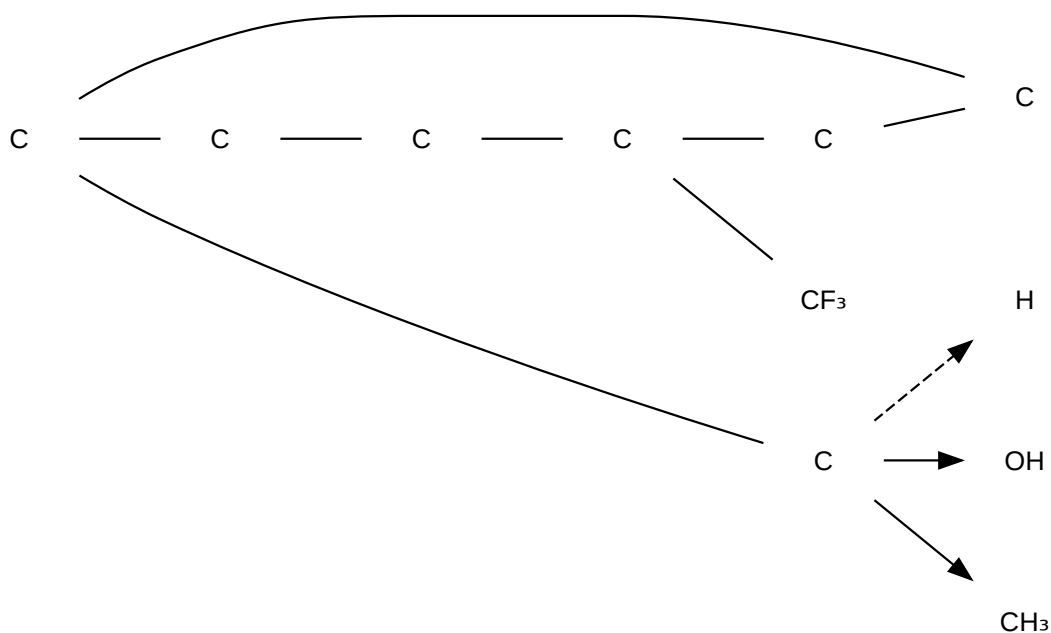
Quantitative Data Summary

The key physicochemical properties of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ F ₃ O	[1] [2] [3]
Molecular Weight	190.16 g/mol	[1] [2] [3] [4]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	233 °C	[2] [5]
Density	1.234 g/cm ³	[2]
Flash Point	98 °C	[2] [5]
pKa	13.98 ± 0.20 (Predicted)	[2]
IUPAC Name	(1S)-1-[4-(trifluoromethyl)phenyl]ethanol	[1]
SMILES	C--INVALID-LINK--O	[1]
InChI Key	YMXIDIAEXNLCFT-LURJTMIESA-N	[1]

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.



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Caption: 2D structure of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.

Experimental Protocols

The synthesis of chiral alcohols such as **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol** is often achieved through asymmetric reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone. Below is a representative experimental protocol adapted from methodologies for similar chemical transformations.

Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone to yield the chiral alcohol.

Materials:

- 4'-(Trifluoromethyl)acetophenone
- Isopropanol (i-PrOH)
- Asymmetric catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand)
- Base (e.g., potassium tert-butoxide, t-BuOK)
- Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
- Deionized water
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

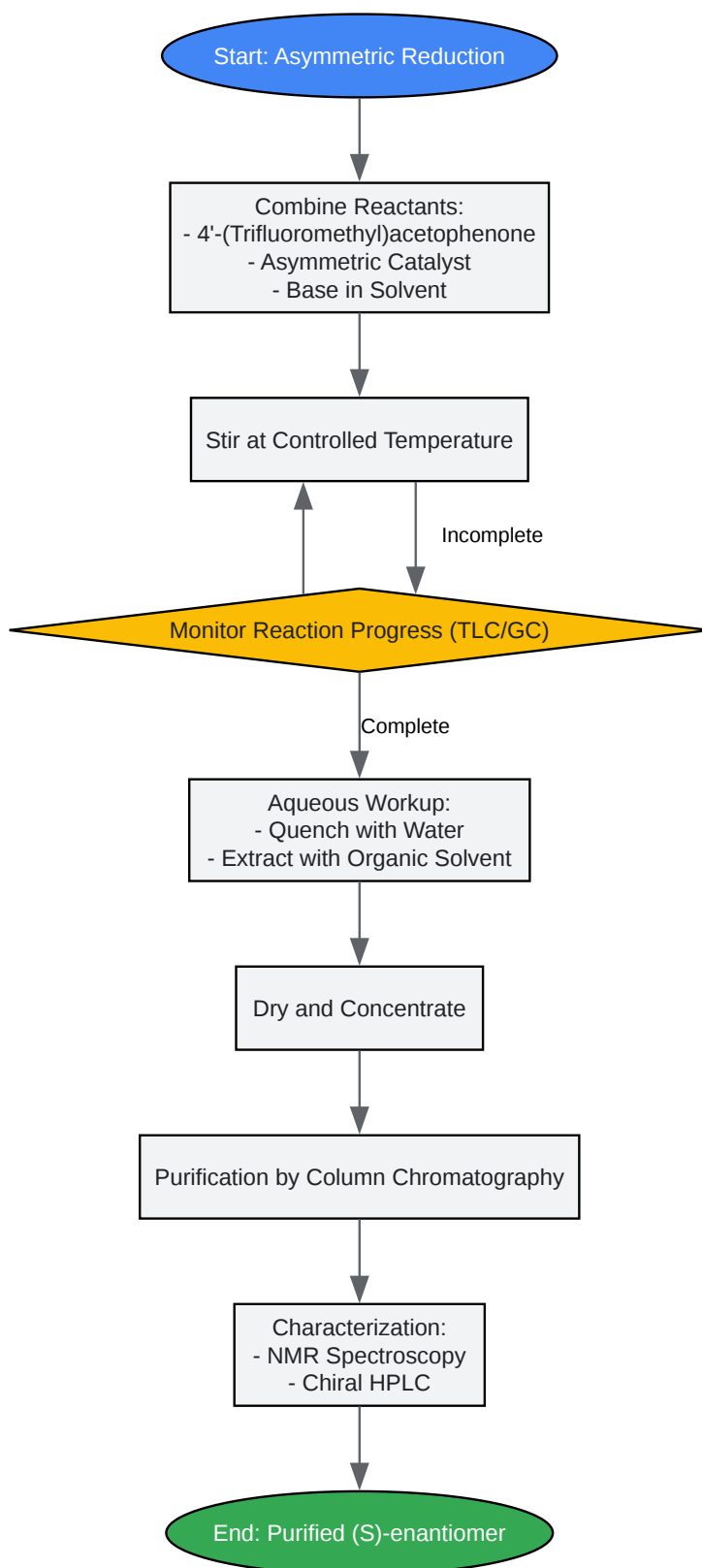
Procedure:

- To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-(Trifluoromethyl)acetophenone (1.0 eq) and the asymmetric catalyst (0.01-0.001 eq).
- Dissolve the solids in a mixture of isopropanol and the anhydrous solvent.
- Add the base (0.1 eq) to the reaction mixture.
- Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding deionized water.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.
- Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is depicted in the following diagram.



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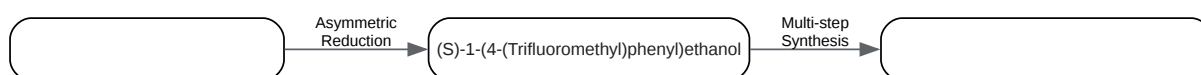
Caption: Workflow for the synthesis of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.

Logical Relationships in Synthesis

The synthesis of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol** is a key step in the production of more complex molecules, such as the neurokinin-1 (NK₁) receptor antagonist, Aprepitant. The chirality of the alcohol is critical for the biological activity of the final product.

Role as a Chiral Intermediate

The logical relationship showing the progression from the starting material to the final drug product is illustrated below.



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Caption: Role as a key chiral intermediate in drug synthesis.

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